molecular formula C19H20FNO3S2 B2599621 1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone CAS No. 1704520-50-2

1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2599621
CAS No.: 1704520-50-2
M. Wt: 393.49
InChI Key: HNBIEOCZSRQOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone is a synthetic organic compound that belongs to the class of thiazepane derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a sulfonyl phenyl moiety in its structure suggests that it may exhibit unique chemical and pharmacological properties.

Mechanism of Action

The compound’s mode of action would depend on its specific biological targets. It could, for example, bind to a protein target and modulate its activity, leading to changes in cellular function .

The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would also depend on its specific properties. Factors such as its solubility, stability, and molecular size could influence its bioavailability .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its ability to reach its target, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amines and thiols.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions using fluorinated aromatic compounds.

    Acylation: The final step involves the acylation of the phenyl ring to introduce the ethanone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazepane derivatives.

    Medicine: Potential therapeutic applications due to its unique pharmacological properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((7-Phenyl-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone
  • 1-(4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone

Uniqueness

1-(4-((7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone is unique due to the presence of the fluorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions.

Properties

IUPAC Name

1-[4-[[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3S2/c1-14(22)15-6-8-16(9-7-15)26(23,24)21-11-10-19(25-13-12-21)17-4-2-3-5-18(17)20/h2-9,19H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBIEOCZSRQOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.